molecular formula C16H12BrNO2 B14452930 (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone CAS No. 77832-53-2

(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B14452930
CAS No.: 77832-53-2
M. Wt: 330.17 g/mol
InChI Key: GERJGSAADBZLNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves the bromination of 2-methylindolizine followed by a coupling reaction with 4-hydroxybenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indolizines, oxidized ketones or aldehydes, and reduced alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth. Additionally, it has been studied for its anticancer properties, where it induces apoptosis in cancer cells .

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer research, it induces apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-methylindolizin-3-yl)(4-methoxyphenyl)methanone
  • (1-Bromo-2-methylindolizin-3-yl)(4-chlorophenyl)methanone
  • (1-Bromo-2-methylindolizin-3-yl)(4-nitrophenyl)methanone

Uniqueness

What sets (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone apart from similar compounds is its hydroxyl group, which enhances its reactivity and allows for further functionalization.

Properties

CAS No.

77832-53-2

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

(1-bromo-2-methylindolizin-3-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C16H12BrNO2/c1-10-14(17)13-4-2-3-9-18(13)15(10)16(20)11-5-7-12(19)8-6-11/h2-9,19H,1H3

InChI Key

GERJGSAADBZLNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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